3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
“3-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H14ClN3O4S2 . It’s an heteroaromatic compound .
Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem . It’s important to note that the structure of a compound can greatly influence its properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . These properties include its molecular weight, empirical formula, and more .Scientific Research Applications
Biological Potential and Enzyme Inhibition
Research has demonstrated the synthesis and characterization of sulfonamide hybrids, including related compounds, showcasing their potential in biological contexts. For instance, novel Schiff bases of sulfonamide derivatives have been synthesized and assessed for enzyme inhibition capabilities against AChE and BChE enzymes. These compounds have shown significant inhibition percentages, indicating their potential in medicinal chemistry and enzyme-related studies (Kausar et al., 2019).
Herbicide Selectivity and Metabolism
Studies on related sulfonamide compounds, such as chlorsulfuron, have highlighted the biological basis for selectivity of certain herbicides for cereals. The ability of crop plants to metabolize these herbicides to inactive products contributes to their selective weed-killing properties without harming the crops themselves (Sweetser et al., 1982).
Structural and Molecular Studies
Investigations into the molecular and electronic structure of sulfonamide derivatives have provided insights into their steric hindrance and potential chemical reactions. Structural characterization using X-ray diffraction analysis techniques helps understand the molecular framework and properties of these compounds, facilitating their application in various chemical syntheses (Rublova et al., 2017).
Antimicrobial Activity
Research into sulfonamide compounds has also explored their antimicrobial activities. Synthesis of arylazopyrazole pyrimidone clubbed with heterocyclic compounds, including sulfonamide groups, has been undertaken to evaluate their antimicrobial effects against various bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Sarvaiya et al., 2019).
Carbonic Anhydrase Inhibition
Aromatic benzenesulfonamides incorporating triazine moieties have been studied for their inhibition of carbonic anhydrase isozymes, which play significant roles in physiological processes. These compounds have shown varied inhibition constants across different isozymes, offering insights for drug development and therapeutic applications (Garaj et al., 2005).
Future Directions
properties
IUPAC Name |
3-chloro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S2/c1-26(22,23)17-10-9-16(19-20-17)12-5-7-14(8-6-12)21-27(24,25)15-4-2-3-13(18)11-15/h2-11,21H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQMYCHWWUCXCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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